molecular formula C58H65F2N11O8 B12411361 BCPyr

BCPyr

Cat. No.: B12411361
M. Wt: 1082.2 g/mol
InChI Key: PTEVOZUKHQQUNI-DLUJOBAXSA-N
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Description

BCPyr is a novel compound known for its role as a Bruton tyrosine kinase (BTK) degraderThe compound is characterized by its molecular formula C58H65F2N11O8 and a molecular weight of 1082.224 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of BCPyr involves multiple steps, including the formation of intermediate compounds and their subsequent reactions. The process typically begins with the preparation of key intermediates, followed by their coupling under specific conditions to form the final product. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis techniques, such as batch or continuous flow processes. These methods are designed to optimize the yield and efficiency of the synthesis while maintaining high standards of purity and quality. The use of advanced equipment and automation can further enhance the scalability and reproducibility of the production process .

Chemical Reactions Analysis

Types of Reactions

BCPyr undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts. The reaction conditions, such as temperature, pH, and solvent choice, play a crucial role in determining the outcome of these reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives with altered biological activity, while substitution reactions can produce compounds with modified functional groups .

Scientific Research Applications

BCPyr has a wide range of scientific research applications, including:

Mechanism of Action

BCPyr exerts its effects by targeting and degrading BTK, a key enzyme involved in cellular signaling pathways. The compound forms a ternary complex with BTK and cIAP1, leading to the ubiquitination and subsequent degradation of BTK. This degradation disrupts BTK-mediated signaling, which can have therapeutic effects in diseases where BTK is dysregulated .

Comparison with Similar Compounds

BCPyr is unique among BTK degraders due to its specific molecular structure and high potency. Similar compounds include other BTK inhibitors and degraders, such as ibrutinib and acalabrutinib. this compound’s distinct mechanism of action and molecular interactions set it apart from these compounds, offering unique advantages in certain therapeutic contexts .

Conclusion

This compound is a promising compound with diverse applications in scientific research and medicine. Its unique properties and mechanism of action make it a valuable tool for studying BTK-related pathways and developing new therapeutic strategies. As research continues, this compound’s potential in various fields is likely to expand, further highlighting its significance in the scientific community.

Properties

Molecular Formula

C58H65F2N11O8

Molecular Weight

1082.2 g/mol

IUPAC Name

[5-[[(3S)-2-[(2S)-3,3-dimethyl-2-[[(2S)-2-(methylamino)propanoyl]amino]butanoyl]-3-[[(1R)-1,2,3,4-tetrahydronaphthalen-1-yl]carbamoyl]-3,4-dihydro-1H-isoquinolin-7-yl]oxymethyl]pyrazin-2-yl]methyl (3R)-3-[5-amino-4-carbamoyl-3-[4-(2,4-difluorophenoxy)phenyl]pyrazol-1-yl]piperidine-1-carboxylate

InChI

InChI=1S/C58H65F2N11O8/c1-33(63-5)54(73)67-51(58(2,3)4)56(75)70-29-37-24-43(21-17-36(37)25-47(70)55(74)66-46-14-8-11-34-10-6-7-13-44(34)46)77-31-39-27-65-40(28-64-39)32-78-57(76)69-23-9-12-41(30-69)71-52(61)49(53(62)72)50(68-71)35-15-19-42(20-16-35)79-48-22-18-38(59)26-45(48)60/h6-7,10,13,15-22,24,26-28,33,41,46-47,51,63H,8-9,11-12,14,23,25,29-32,61H2,1-5H3,(H2,62,72)(H,66,74)(H,67,73)/t33-,41+,46+,47-,51+/m0/s1

InChI Key

PTEVOZUKHQQUNI-DLUJOBAXSA-N

Isomeric SMILES

C[C@@H](C(=O)N[C@H](C(=O)N1CC2=C(C[C@H]1C(=O)N[C@@H]3CCCC4=CC=CC=C34)C=CC(=C2)OCC5=CN=C(C=N5)COC(=O)N6CCC[C@H](C6)N7C(=C(C(=N7)C8=CC=C(C=C8)OC9=C(C=C(C=C9)F)F)C(=O)N)N)C(C)(C)C)NC

Canonical SMILES

CC(C(=O)NC(C(=O)N1CC2=C(CC1C(=O)NC3CCCC4=CC=CC=C34)C=CC(=C2)OCC5=CN=C(C=N5)COC(=O)N6CCCC(C6)N7C(=C(C(=N7)C8=CC=C(C=C8)OC9=C(C=C(C=C9)F)F)C(=O)N)N)C(C)(C)C)NC

Origin of Product

United States

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